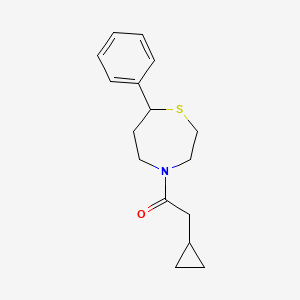

2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-16(12-13-6-7-13)17-9-8-15(19-11-10-17)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCSWOKXCBSQLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are employed to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiazepane derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazepane ring .

Scientific Research Applications

2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is utilized in diverse scientific research fields due to its unique structure and properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Prasugrel Hydrochloride

Prasugrel Hydrochloride (C₂₀H₂₀FNO₃S·HCl, CAS 389574-19-0) shares structural similarities with the target compound, notably:

- Core motif: A cyclopropyl-ethanone group linked to a heterocyclic system.

- Key differences: Prasugrel incorporates a thieno[3,2-c]pyridine ring instead of a thiazepane and includes a 2-fluorophenyl substituent.

- Pharmacological activity : Prasugrel is a potent platelet aggregation inhibitor targeting the P2Y₁₂ receptor, with clinical use in acute coronary syndromes. The fluorophenyl group enhances binding affinity to the receptor, while the acetate moiety improves metabolic stability .

Thiadiazolo-Pyrimidine Derivatives

Compounds such as 7-phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine derivatives (e.g., ) exhibit:

- Structural overlap : A phenyl-substituted heterocyclic core.

- Functional divergence: These derivatives are synthesized via condensation with amines and are characterized by carboxamide or ethyl carboxylate groups at position 4.

Thieno-Pyridine Derivatives

Derivatives like 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetates () highlight:

- Shared features: A tetrahydrothieno-pyridine scaffold with cyclopropyl-ethanone substituents.

- Role of fluorine : The 2-fluorophenyl group in such compounds significantly impacts pharmacokinetics, as seen in prasugrel, by reducing first-pass metabolism and enhancing bioavailability .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Conformational Analysis: The thiazepane ring in the target compound likely adopts a chair-like conformation, as observed in similar sulfur-containing heterocycles. This conformation may influence receptor binding compared to the more rigid thieno-pyridine systems in prasugrel .

- Synthetic Challenges: Synthesis of 1,4-thiazepane derivatives often requires multi-step routes involving cyclization of thioether precursors, whereas thieno-pyridine analogs (e.g., prasugrel) are synthesized via Friedel-Crafts acylation followed by halogenation .

- Spectroscopic Characterization: NMR and IR spectroscopy (as used in ) are critical for confirming the structure of such compounds, particularly in distinguishing between thiazepane and thieno-pyridine cores .

Biological Activity

2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

Chemical Structure and Properties

The compound features a cyclopropyl group and a thiazepane ring, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 278.38 g/mol. The presence of sulfur in the thiazepane ring is particularly noteworthy as it often enhances biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds containing thiazepane rings exhibit significant antimicrobial activity. In a study assessing various derivatives, 2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies showed that it inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism includes induction of apoptosis via the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Neuroprotective Effects

Recent studies suggest that 2-Cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone may possess neuroprotective effects. In models of neurodegeneration, such as those induced by oxidative stress, the compound reduced neuronal cell death and improved cognitive function in animal models. This effect is attributed to its ability to modulate neuroinflammatory pathways and enhance antioxidant defenses.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that derivatives of thiazepanes consistently outperformed standard antibiotics in terms of potency and spectrum of activity.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines to assess growth inhibition. The results demonstrated that the compound not only inhibited cell growth but also altered cell cycle progression, suggesting potential as a chemotherapeutic agent.

Q & A

(Basic) What are the recommended synthetic routes and purification strategies for 2-cyclopropyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Thiazepane Ring Formation : Cyclocondensation of sulfur/nitrogen-containing precursors (e.g., 2-aminoethanethiol derivatives) with ketones or aldehydes under basic conditions (e.g., triethylamine) .

Substituent Introduction : The cyclopropyl and phenyl groups are introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring catalysts like Lewis acids (e.g., AlCl₃) .

Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity .

(Basic) How should researchers characterize the molecular structure of this compound?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane, thiazepane, and phenyl group connectivity .

- Mass Spectrometry (HR-MS) : For exact molecular weight validation (expected error < 2 ppm) .

- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous bond-length/angle data .

(Basic) What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

(Advanced) How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclopropane introduction; yields vary by dielectric constant .

- Catalyst Optimization : Compare BF₃·Et₂O vs. ZnCl₂ in Friedel-Crafts steps; monitor by TLC .

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time by 40% .

(Advanced) How should structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with thiazepane ring expansion (e.g., 8-membered rings) or substituent variations (e.g., halogenated phenyl groups) .

Biological Testing : Compare IC₅₀ values across analogs in enzyme/receptor assays to identify critical pharmacophores .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding energies .

(Advanced) What analytical methods resolve quantification challenges in complex matrices?

Methodological Answer:

- UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ ionization for quantification in biological fluids (LOQ: 0.1 ng/mL) .

- Standard Addition : Mitigate matrix effects in plasma samples by spiking known concentrations .

(Advanced) How can contradictory biological activity data between batches be investigated?

Methodological Answer:

Purity Analysis : Check for residual solvents (GC-MS) or stereoisomers (chiral HPLC) that may alter activity .

Stability Testing : Incubate batches under physiological conditions (37°C, pH 7.4) to detect degradation products .

Assay Reprodubility : Re-test activity in triplicate using blinded samples to exclude operator bias .

(Advanced) What strategies assess the compound’s stability under pharmacological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.